tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
Description
Properties
CAS No. |
887147-22-0 |
|---|---|
Molecular Formula |
C13H17ClN4O2 |
Molecular Weight |
296.75 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H17ClN4O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3 |
InChI Key |
OGQMCAIAAWDWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)Cl)N(C=N2)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
A plausible precursor for imidazo[4,5-c]pyridine is 4-chloro-5-nitropyridine . Substitution of the chloro group with a primary amine (e.g., methylamine) via SNAr at elevated temperatures (80–100°C) yields 5-nitro-4-(methylamino)pyridine .
Nitro Group Reduction
Catalytic hydrogenation or chemical reduction (e.g., Zn/HCl) converts the nitro group to an amine, forming 4,5-diaminopyridine . This diamine intermediate is critical for subsequent cyclization.
Cyclization to Imidazo[4,5-c]Pyridine
Reaction with trimethyl orthoformate or aldehydes in polar protic solvents (e.g., H2O-isopropyl alcohol) facilitates cyclization. For instance, heating with formaldehyde generates the imidazole ring via imine formation and intramolecular nucleophilic attack (Scheme 1).
Table 1: Representative Cyclization Conditions for Imidazo[4,5-c]Pyridine
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4,5-Diaminopyridine | HCHO | H2O-IPA (1:1) | 85 | 92 |
| 4,5-Diaminopyridine | MeCN | DMF | 120 | 78 |
N1-Methylation of the Imidazole Ring
The 1-methyl group on the imidazole nitrogen is introduced via alkylation or Mitsunobu reaction .
Alkylation with Methyl Iodide
Treating the imidazo[4,5-c]pyridine with methyl iodide and a base (e.g., K2CO3) in DMF at 60°C selectively alkylates the N1 position. Excess methyl iodide ensures complete methylation.
Reductive Amination
Alternative approaches use formaldehyde and a reducing agent (e.g., NaBH3CN) in methanol to methylate the amine.
Carbamate Protection: tert-Butoxycarbonyl (Boc) Installation
The methylcarbamate group is installed via reaction with Boc anhydride under basic conditions.
Direct Boc Protection
Heating the secondary amine (post-methylation) with di-tert-butyl dicarbonate (Boc2O) and DMAP in THF at 50°C yields the protected carbamate.
Table 2: Boc Protection Optimization
Integrated Synthetic Routes
Two primary routes emerge for the target compound:
Route A: Sequential Functionalization
-
4-Chloro-5-nitropyridine → SNAr with methylamine → 5-nitro-4-(methylamino)pyridine .
-
Nitro reduction → 4,5-diaminopyridine .
-
Cyclization with formaldehyde → 1-methylimidazo[4,5-c]pyridine .
-
Chlorination with NCS → 6-chloro-1-methylimidazo[4,5-c]pyridine .
-
Boc protection → tert-butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate .
Route B: Late-Stage Carbamate Formation
Analytical and Process Optimization
Purity Control
Liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) confirms purity >98%. Recrystallization from n-hexane/ethyl acetate (1:2) enhances purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Recent studies have highlighted the potential of imidazopyridine derivatives, including tert-butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate, as antimalarial agents. These compounds have been shown to inhibit the formation of β-hematin, a crucial component in the lifecycle of malaria parasites. In vitro assays demonstrated that certain derivatives exhibited significant activity against Plasmodium falciparum, with some compounds showing IC50 values below 100 μM, indicating potent antiplasmodium activity .
Inhibition of Protein Kinases
Compounds within the imidazo[4,5-c]pyridine class have also been reported to inhibit various kinases involved in cancer progression. The inhibition of mitogen and stress-activated protein kinases suggests a potential role in cancer therapy . This compound may contribute to the development of targeted therapies aimed at specific cancer types.
Case Study 1: Antimalarial Efficacy
In a recent study focusing on antimalarial efficacy, a series of imidazopyridine derivatives were evaluated for their ability to inhibit β-hematin formation. Compound this compound was part of a broader investigation that identified structure–activity relationships critical for enhancing potency against malaria parasites .
Case Study 2: Cancer Therapeutics
Another study explored the effect of imidazo[4,5-c]pyridine derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation by targeting specific signaling pathways associated with tumor growth . The findings suggest that further development could lead to novel anticancer therapies.
Mechanism of Action
The mechanism of action of tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The imidazo[4,5-c]pyridine core in the target compound introduces two additional nitrogen atoms compared to pyridine or pyrimidine derivatives.
- Substituent Effects :
- The 6-chloro group in the target compound is electron-withdrawing, likely increasing electrophilicity at adjacent positions compared to the 5-fluoro substituent in the pyrimidine analog.
- The 1-methyl group on the imidazole ring may improve metabolic stability by sterically hindering oxidative degradation.
- The tert-butyl carbamate group, common across all compounds, enhances solubility in organic solvents and protects reactive amines during synthesis.
Biological Activity
tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound has the following structural formula:
Biological Activity Overview
Research indicates that compounds with imidazo[4,5-c]pyridine scaffolds exhibit a range of biological activities, including:
- Antiproliferative Effects : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Specific derivatives have been identified as inhibitors of kinases and other enzymes critical in cellular signaling pathways.
- Inhibition of Kinases : Several studies have reported that imidazo[4,5-c]pyridine derivatives can inhibit mitogen and stress-activated protein kinases, which are essential for cell growth and survival. For instance, the compound has been noted to affect the activity of aurora kinases, which are crucial for mitosis .
- Antimicrobial Activity : Some derivatives have displayed activity against Trypanosoma brucei, indicating potential use in treating African sleeping sickness .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated selective toxicity towards malignant cells while sparing normal cells .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits growth of cancer cells | |
| Enzyme Inhibition | Inhibits mitogen and stress-activated protein kinases | |
| Antimicrobial | Active against Trypanosoma brucei |
Table 2: Structure-Activity Relationships
| Compound Variant | EC50 (nM) | Selectivity | Reference |
|---|---|---|---|
| tert-Butyl (6-chloro-1-methyl derivative) | 39 | High | |
| Other derivatives | 22 | Moderate |
Case Studies
A notable study focused on the optimization of imidazo[4,5-c]pyridine derivatives for their inhibitory effects on T. brucei methionyl-tRNA synthetase (MetRS). The optimized compounds exhibited low toxicity to mammalian cells while maintaining potent activity against the parasite. The best-performing compound showed an EC50 value of 39 nM, indicating strong potential for therapeutic applications in treating human African trypanosomiasis .
Q & A
Q. What are the recommended synthetic routes for tert-butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate?
The compound is typically synthesized via multi-step protocols involving:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect amines, often using Boc anhydride (Boc₂O) in dichloromethane (DCM) under inert atmospheres .
- Nucleophilic substitution : Coupling reactions with chlorinated heterocycles (e.g., 6-chloro-1-methylimidazo[4,5-c]pyridine derivatives) in polar aprotic solvents like DMAc or THF, catalyzed by bases such as NaHCO₃ .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol for isolating intermediates .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and chloro groups) and carbamate formation. For example, tert-butyl protons appear as a singlet near δ 1.36 ppm in CDCl₃ .
- X-ray crystallography : To resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Software like SHELXL or WinGX is used for refinement .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data for imidazo[4,5-c]pyridine derivatives?
Common challenges include:
- Anisotropic displacement : Use SHELXL’s restraints for thermal parameters in twinned crystals or low-resolution datasets .
- Hydrogen bonding ambiguities : Validate hydrogen-bond networks via Hirshfeld surface analysis (e.g., using CrystalExplorer) and compare with related structures .
- Data validation : Cross-check with metrics like R-factor, CCDC deposition codes, and PLATON’s ADDSYM tool .
Q. What strategies resolve conflicting reactivity data for the chloro substituent in this compound?
Discrepancies may arise from steric hindrance or electronic effects. Mitigation approaches:
- Systematic variation : Test substitution under varying conditions (e.g., Pd-catalyzed cross-coupling vs. SNAr reactions) .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict reaction pathways and regioselectivity .
- Kinetic studies : Monitor intermediates via LC-MS or in-situ IR spectroscopy .
Q. How to troubleshoot low yields in coupling reactions involving the imidazo[4,5-c]pyridine core?
Potential fixes:
- Optimize base/catalyst : Replace NaHCO₃ with stronger bases (e.g., Cs₂CO₃) or use Pd(PPh₃)₂Cl₂/CuI systems for Sonogashira couplings .
- Solvent effects : Switch from DMAc to DMF or THF to improve solubility of halogenated intermediates .
- Temperature control : Conduct reactions under reflux (e.g., 80°C for 12 hours) to enhance conversion .
Q. What analytical methods quantify intermolecular interactions in this compound’s solid state?
Advanced techniques include:
- π-π stacking analysis : Measure centroid-centroid distances (e.g., <3.5 Å) and dihedral angles via Mercury or Olex2 .
- Hydrogen-bond networks : Map using CrystalCMP to identify R₂²(10) motifs or N–H···O/N interactions .
- Thermal stability : TGA/DSC to assess melting points and decomposition pathways .
Methodological Considerations
Q. How to address limited toxicological data for this compound in academic studies?
- Extrapolate from analogs : Use SDS sheets of structurally similar carbamates (e.g., acute oral toxicity LD₅₀ > 2000 mg/kg in rats) .
- In silico predictions : Apply tools like ProTox-II or ADMETlab to estimate hazards (e.g., hepatotoxicity, mutagenicity) .
- In vitro assays : Perform cytotoxicity screening (e.g., HepG2 cells) with IC₅₀ thresholds .
Q. What mechanistic hypotheses explain this compound’s biological activity?
Proposed mechanisms:
- Enzyme inhibition : Target kinases or proteases via hydrogen bonding with the carbamate carbonyl group .
- Receptor modulation : Activate/inhibit G-protein-coupled receptors (GPCRs) through π-π interactions with aromatic residues .
- Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity studies .
Q. How to mitigate hygroscopicity or instability during storage?
Recommendations:
Q. What computational approaches predict regioselectivity in substitution reactions?
- DFT calculations : Compare activation energies for possible reaction sites (e.g., C4 vs. C6 positions on the pyridine ring) .
- MD simulations : Analyze solvent-accessible surfaces to identify nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
